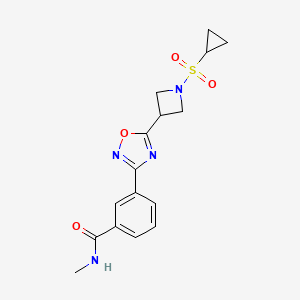
3-(5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide is a useful research compound. Its molecular formula is C16H18N4O4S and its molecular weight is 362.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide is a complex organic molecule that has attracted attention for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and comparisons with related compounds.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Azetidine Ring : This can be achieved through cyclization reactions using appropriate precursors.
- Introduction of the Cyclopropylsulfonyl Group : This step often involves sulfonylation reactions using reagents like cyclopropylsulfonyl chloride.
- Formation of the Oxadiazole Ring : Cyclization reactions involving hydrazides and carboxylic acids or their derivatives are used.
- Attachment of the N-methylbenzamide Group : This is generally accomplished through coupling reactions with N-methylbenzoyl chloride.
The molecular formula for this compound is C16H18N4O4S with a molecular weight of 350.40 g/mol .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors, potentially involving:
- Enzyme Inhibition : The compound may inhibit certain enzymes relevant to disease processes.
- Receptor Modulation : It may modulate receptor activity, influencing various signaling pathways.
Further research is necessary to clarify these mechanisms and identify specific biological targets .
Biological Evaluation
Recent studies have highlighted the potential cytotoxic effects of similar compounds containing oxadiazole moieties. For instance, compounds with oxadiazole rings have been evaluated for their anti-proliferative activities against various cancer cell lines. In particular:
- Cytotoxicity : Compounds structurally related to this compound have shown promising cytotoxic effects against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cells .
| Compound | Cell Line | % Inhibition |
|---|---|---|
| Compound A | MCF-7 | 95% |
| Compound B | A549 | 77% |
| This compound | TBD | TBD |
Case Studies
A case study involving related oxadiazole derivatives demonstrated significant growth inhibition in cancer cell lines. One derivative showed over 90% inhibition on MCF-7 cells compared to standard chemotherapy agents like cisplatin . This suggests that the oxadiazole scaffold may enhance the cytotoxic potential of these compounds.
Comparison with Similar Compounds
The biological activity of this compound can be compared to other oxadiazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound X | Oxadiazole + Sulfonamide | High cytotoxicity against MCF-7 |
| Compound Y | Oxadiazole + Benzamide | Moderate inhibition in A549 |
| This compound | Unique sulfonic group | TBD |
特性
IUPAC Name |
3-[5-(1-cyclopropylsulfonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-17-15(21)11-4-2-3-10(7-11)14-18-16(24-19-14)12-8-20(9-12)25(22,23)13-5-6-13/h2-4,7,12-13H,5-6,8-9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCAASOVXZCRDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














